

Technical Support Center: Imipenem/Cilastatin Antimicrobial Susceptibility Testing

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Compound of Interest

Compound Name: *Imipenem and cilastatin*

Cat. No.: *B1256146*

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) results for imipenem/cilastatin.

Troubleshooting Guides

This section addresses specific issues that may arise during imipenem/cilastatin susceptibility testing.

Q1: What are the common causes of unexpectedly high MIC values or a susceptible strain testing as intermediate or resistant?

A1: Several factors can lead to elevated imipenem/cilastatin MIC results. These can be broadly categorized into technical errors and the emergence of resistance.

- Technical Factors:

- Improper Inoculum Preparation: The bacterial suspension density is critical. An inoculum that is too dense can overwhelm the antibiotic, leading to falsely elevated MICs. Conversely, an overly light inoculum may lead to false susceptibility. It is crucial to standardize the inoculum to a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.[\[1\]](#)

- Antibiotic Instability: Imipenem is known to be labile in storage and during incubation at 35°C.[2] Exposure to elevated temperatures or moisture can lead to degradation of the compound, resulting in reduced activity and falsely high MIC values.[2][3] Ensure that antibiotic solutions and testing panels are stored correctly and that desiccants in commercial panels indicate dryness.[2]
- Medium Composition: The cation concentrations (Ca²⁺ and Mg²⁺) in the Mueller-Hinton broth can influence the activity of carbapenems against certain organisms like *Pseudomonas aeruginosa*.
- Incorrect Incubation: Deviations from the recommended incubation time, temperature, or atmosphere can affect bacterial growth and antibiotic activity, leading to erroneous results.

- Resistance Mechanisms:
 - Carbapenemase Production: The presence of carbapenemase enzymes (such as KPC, NDM, VIM, IMP, and OXA-48-like) is a primary mechanism of resistance.[4][5] These enzymes hydrolyze imipenem, rendering it ineffective.
 - Porin Loss: Gram-negative bacteria can develop resistance by downregulating or losing outer membrane porins (like OprD in *P. aeruginosa*), which reduces the entry of imipenem into the cell.[6][7] This can occur in combination with the production of other β-lactamases like AmpC or ESBLs.[5]
 - Efflux Pumps: Overexpression of efflux pumps can actively transport imipenem out of the bacterial cell, contributing to resistance.

Q2: My MIC results for the same isolate are inconsistent across different experiments. What could be the cause of this variability?

A2: Inconsistent MIC results often point to a lack of standardization in the experimental protocol. Key areas to review include:

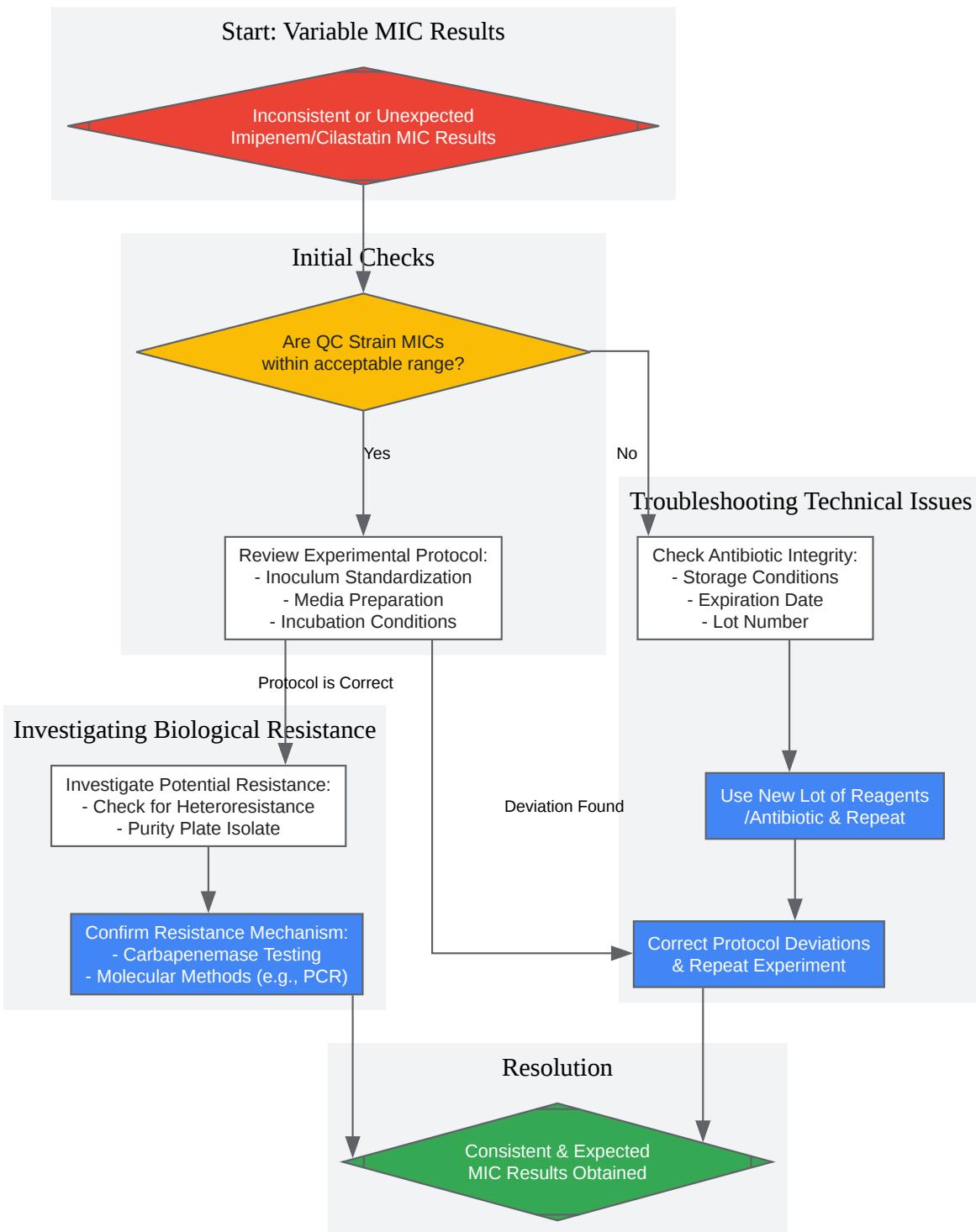
- Inoculum Preparation: Ensure the method for preparing and standardizing the inoculum is consistent for every experiment. Direct colony suspension is preferred for certain organisms to ensure a standardized starting culture.[1]

- Antibiotic Preparation and Storage: If preparing your own antibiotic solutions, ensure the stock solution is prepared fresh or stored in appropriate aliquots at the correct temperature for a validated period. For commercial panels, check for lot-to-lot variation and ensure proper storage conditions have been maintained.[\[2\]](#)
- Reading of Results: The interpretation of growth inhibition can be subjective. For bactericidal drugs like imipenem, the MIC should be read at the point of complete inhibition of all growth. [\[8\]](#) Using a consistent light source and magnification can aid in reproducibility. The presence of "trailing," where reduced growth is observed over a range of concentrations, can also lead to interpretation difficulties.
- Quality Control: Consistently run quality control (QC) strains with known MIC ranges alongside your experimental isolates. If the QC results are out of the acceptable range, the results for the test isolates from that run are considered invalid.

Q3: I am observing colonies growing within the zone of inhibition in a disk diffusion assay or at concentrations above the MIC in a gradient strip test. How should I interpret this?

A3: The presence of colonies within an inhibition zone or above the apparent MIC is often indicative of a resistant subpopulation or heteroresistance. This phenomenon can be a diagnostic and clinical challenge.[\[9\]](#) In such cases, it is recommended to read the MIC at the point on the scale above which no resistant colonies are observed.[\[8\]](#) Further investigation, such as purity plating and re-testing of the colonies, may be warranted to confirm resistance.

Logical Workflow for Troubleshooting Imipenem/Cilastatin MIC Variability

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Caption: Troubleshooting workflow for variable imipenem/cilastatin MIC results.

Frequently Asked Questions (FAQs)

Q4: What is the role of cilastatin when combined with imipenem?

A4: Cilastatin has no antibacterial activity on its own.[\[10\]](#) Its purpose is to prevent the renal metabolism of imipenem by inhibiting the dehydropeptidase-I enzyme in the kidneys.[\[10\]](#)[\[11\]](#) This inhibition increases the plasma half-life of imipenem and ensures that higher concentrations of the active drug are maintained in the body and excreted in the urine.[\[11\]](#)[\[12\]](#)

Q5: What are the standard methods for determining the MIC of imipenem/cilastatin?

A5: The standard reference method for determining imipenem/cilastatin MICs is broth microdilution, as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[\[13\]](#)[\[14\]](#) [\[15\]](#) Other acceptable methods include agar dilution and gradient diffusion strips.[\[15\]](#)

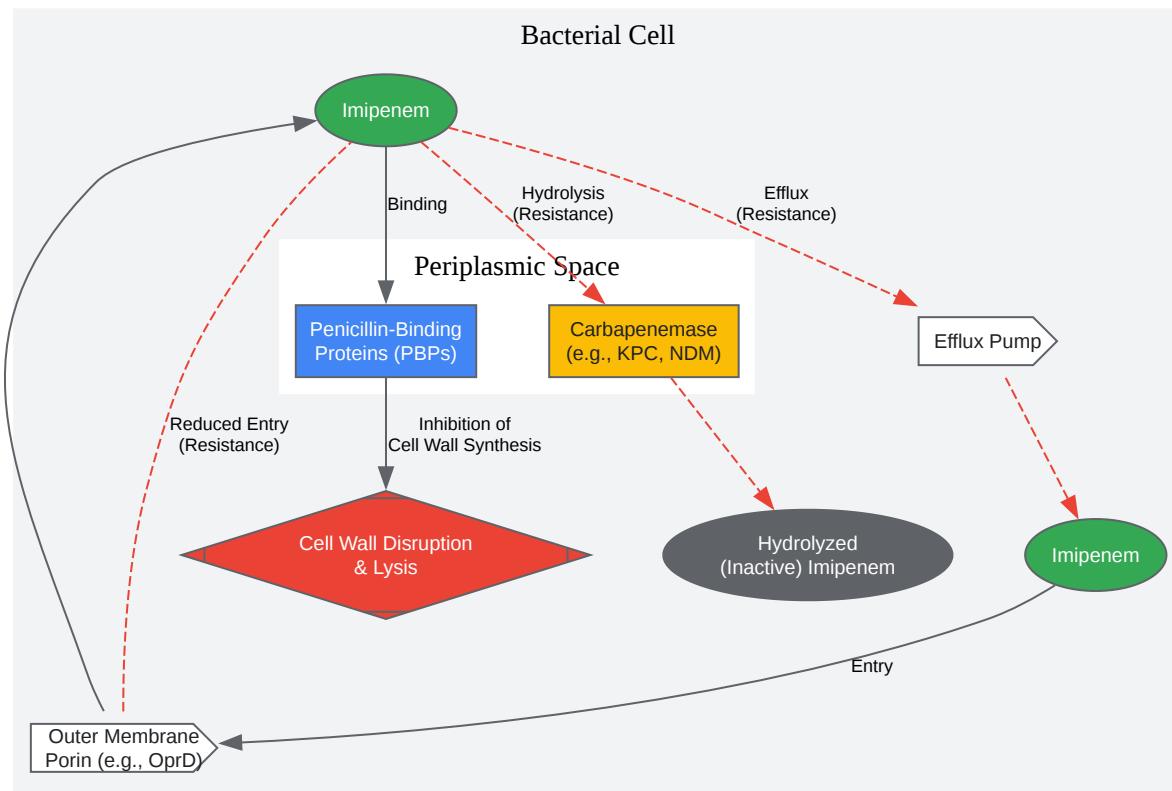
Q6: Where can I find the latest clinical breakpoints and quality control ranges for imipenem/cilastatin?

A6: The latest clinical breakpoints and QC ranges are published and regularly updated by standards organizations such as CLSI (in the M100 document) and EUCAST.[\[16\]](#)[\[17\]](#)[\[18\]](#) It is crucial to refer to the most current versions of these documents for accurate interpretation of MIC results.[\[15\]](#)[\[19\]](#)

Q7: How does the mechanism of action of imipenem relate to potential resistance?

A7: Imipenem is a carbapenem antibiotic that works by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall, which disrupts cell wall synthesis and leads to cell death.[\[10\]](#) Resistance can emerge through several mechanisms that prevent imipenem from reaching its target or inactivate the drug.

Imipenem Action and Resistance Mechanisms



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Caption: Action of imipenem and key bacterial resistance mechanisms.

Data Presentation

Table 1: CLSI Quality Control Ranges for Imipenem MIC (µg/mL)

QC Strain	ATCC® Number	Acceptable MIC Range (µg/mL)
Enterococcus faecalis	29212	0.5 - 2
Staphylococcus aureus	29213	0.015 - 0.06
Escherichia coli	25922	0.25 - 1
Pseudomonas aeruginosa	27853	1 - 4
Haemophilus influenzae	49247	0.5 - 2
Streptococcus pneumoniae	49619	≤0.06 - 0.25

Note: These ranges are for illustrative purposes and are subject to change. Always refer to the latest CLSI M100 document for the most current QC ranges.[\[20\]](#)[\[21\]](#)

Table 2: CLSI Clinical Breakpoints for Imipenem (µg/mL)

Organism Group	Susceptible (S)	Intermediate (I)	Resistant (R)
Enterobacterales	≤1	2	≥4
Pseudomonas aeruginosa	≤2	4	≥8
Acinetobacter spp.	≤2	4	≥8
Anaerobes	≤4	8	≥16

Note: Breakpoints can vary based on the testing organization (e.g., CLSI, EUCAST) and are subject to periodic review and updates.[\[22\]](#)

Experimental Protocols

Broth Microdilution MIC Testing Protocol (Abbreviated)

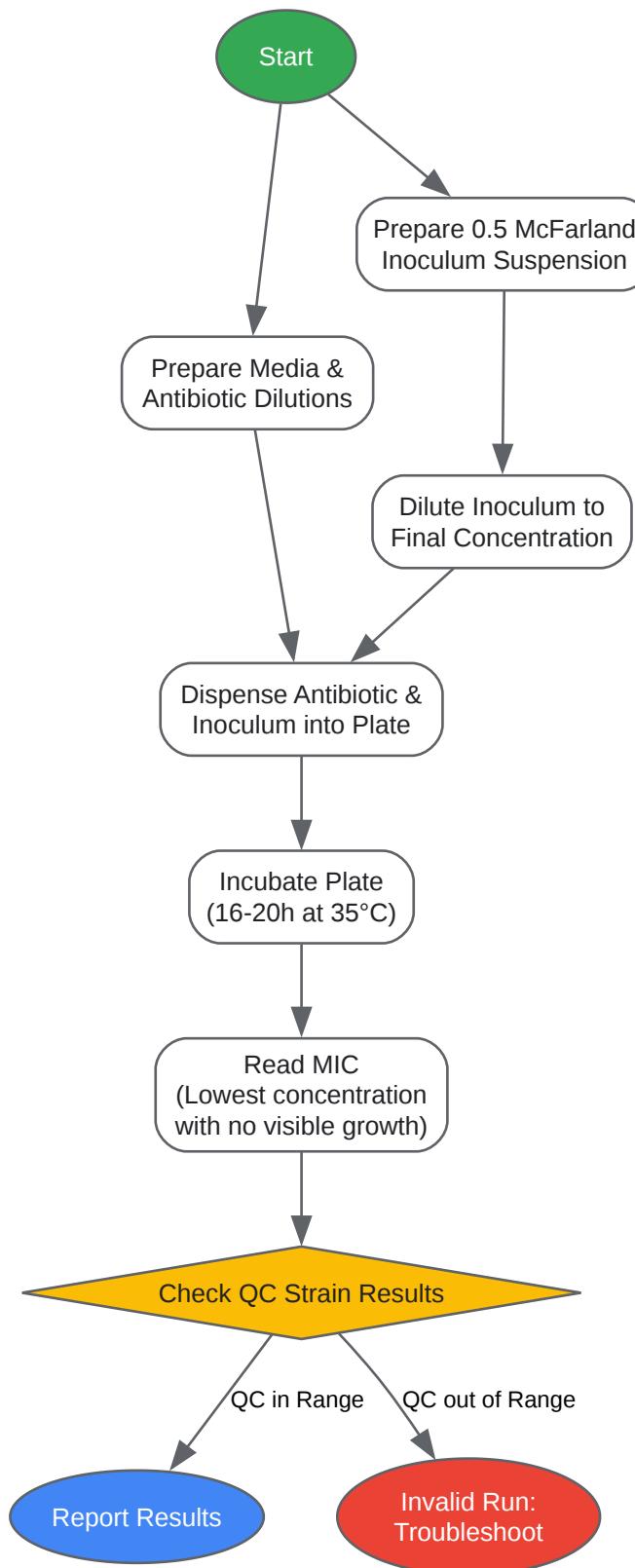
This protocol outlines the key steps for performing a broth microdilution assay for imipenem/cilastatin, based on CLSI guidelines.

- Reagent Preparation:

- Prepare or obtain cation-adjusted Mueller-Hinton Broth (CAMHB).
- Reconstitute imipenem/cilastatin powder to create a stock solution. Perform serial dilutions to prepare working solutions for the desired concentration range.
- Inoculum Preparation:
 - Select 3-4 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
 - Transfer colonies to a suitable broth or saline.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a photometric device.[\[1\]](#)
 - Dilute the standardized suspension in CAMHB to achieve the final target inoculum density of approximately 5×10^5 CFU/mL in each well of the microdilution plate.
- Plate Inoculation:
 - Dispense the appropriate volume of the diluted antibiotic solutions into the wells of a 96-well microtiter plate.
 - Add the standardized bacterial inoculum to each well, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
 - The final volume in each well is typically 100 μ L.
- Incubation:
 - Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ in ambient air for 16-20 hours.
- Reading Results:
 - Following incubation, examine the plates for bacterial growth (indicated by turbidity).
 - The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[\[13\]](#)

- Quality Control:
 - Concurrently test appropriate QC strains (e.g., *E. coli* ATCC 25922, *P. aeruginosa* ATCC 27853) to validate the accuracy of the test run. The results for the QC strains must fall within their established acceptable ranges.[\[9\]](#)

Experimental Workflow for Broth Microdilution

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Caption: Standard workflow for determining MIC by broth microdilution.

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